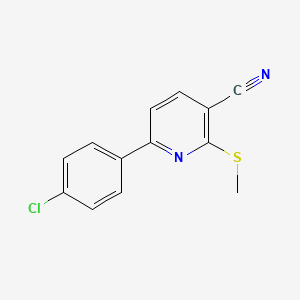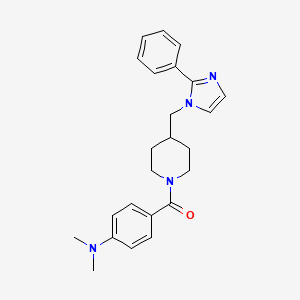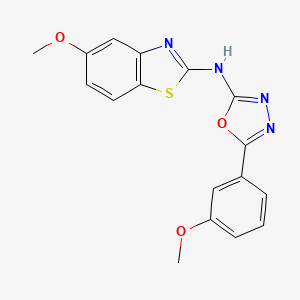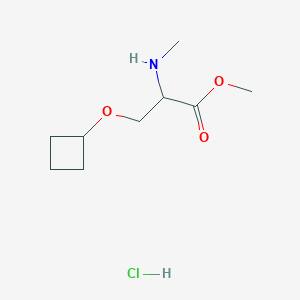
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile (6-CP-2-MSN) is a novel synthetic molecule with potential applications in scientific research. This molecule was first synthesized in 2018 by a group of scientists at the University of California, Los Angeles (UCLA). 6-CP-2-MSN has a unique chemical structure that is composed of a 6-chlorophenyl group, a 2-methylsulfanyl group, and a nicotinonitrile group. The molecule has a wide range of potential applications in the fields of biochemistry and physiology due to its unique properties.
Scientific Research Applications
Synthesis and Characterization
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile and its derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry. For example, research on the synthesis of specific nitro ketone compounds for probing Drosophila nicotinic receptor interactions shows the versatility of related compounds in scientific research (Zhang, Tomizawa, & Casida, 2004). Additionally, the synthesis and antimicrobial activity of certain nicotinonitrile derivatives have been studied, highlighting their potential in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Material Science Applications
In material science, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for applications in fuel cells, showcasing the compound's relevance in creating advanced materials with specific functionalities (Sankir, Kim, Pivovar, & McGrath, 2007).
Environmental Studies
Studies on the presence of dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations include analyses of compounds related to this compound, providing insights into environmental pollution and its remediation (Masunaga, Takasuga, & Nakanishi, 2001).
Electrochemical Sensing
The compound and its derivatives have also been studied for their electrochemical properties, including the development of sensors for detecting environmental pollutants. For instance, graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been employed for the selective sensing of chlorophenols, indicating the compound's utility in environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Advanced Oxidation Processes
The role of nitrite in the sulfate radical-based degradation of phenolic compounds, relevant to groundwater remediation, has been explored, further emphasizing the importance of studying such compounds in the context of environmental science and engineering (Ji, Wang, Jiang, Lu, Ferronato, & Chovelon, 2017).
properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKIZCIQVYDCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)


![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

